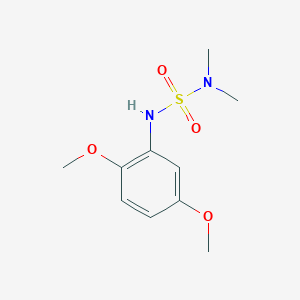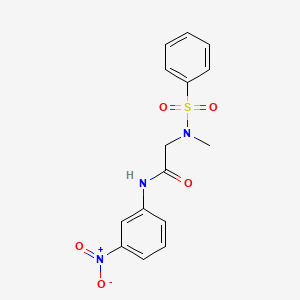
N-(2-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)cyclohexanecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 and gained popularity as a recreational drug in the early 2010s. MXE has been reported to have similar effects to ketamine, but with a longer duration and more potent dissociative effects. Despite its popularity as a recreational drug, MXE has also been studied for its potential scientific research applications.
Mechanism of Action
N-(2-methylphenyl)cyclohexanecarboxamide is believed to work by blocking the NMDA receptor, which is involved in the regulation of glutamate, an important neurotransmitter. By blocking this receptor, N-(2-methylphenyl)cyclohexanecarboxamide is able to produce its dissociative effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)cyclohexanecarboxamide has been shown to produce a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It has also been reported to produce changes in mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)cyclohexanecarboxamide has several advantages for use in lab experiments, including its potency and long duration of action. However, it also has several limitations, including its potential for abuse and its lack of FDA approval for use in humans.
Future Directions
Future research on N-(2-methylphenyl)cyclohexanecarboxamide could focus on its potential use in treating depression and anxiety, as well as its potential for use in studying the mechanisms of action of other dissociative drugs. Additionally, further studies could investigate the safety and efficacy of N-(2-methylphenyl)cyclohexanecarboxamide for use in humans, as well as its potential for abuse and addiction.
Synthesis Methods
N-(2-methylphenyl)cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methyl-2-butanone with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with 2-amino-5-methylbenzoic acid. The final step involves the conversion of the resulting intermediate to N-(2-methylphenyl)cyclohexanecarboxamide through a dehydration reaction.
Scientific Research Applications
N-(2-methylphenyl)cyclohexanecarboxamide has been studied for its potential use as an anesthetic agent due to its dissociative effects. It has also been investigated for its potential use in treating depression and anxiety, as well as for its potential use in studying the mechanisms of action of other dissociative drugs.
properties
IUPAC Name |
N-(2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYASBYAYGIERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B5833208.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)

![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5833234.png)

![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)

![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)


![N'-(1,3-benzodioxol-5-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)